molecular formula C3H5NO B028693 Acrylamide-d3 CAS No. 122775-19-3

Acrylamide-d3

Cat. No.: B028693
CAS No.: 122775-19-3
M. Wt: 74.1 g/mol
InChI Key: HRPVXLWXLXDGHG-FUDHJZNOSA-N
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Description

Acrylamide-d3 is a deuterated form of acrylamide, where three hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as an internal standard in various analytical techniques, particularly in mass spectrometry, to quantify acrylamide levels in different matrices. Acrylamide itself is a vinyl monomer known for its applications in polymer synthesis and its presence as a contaminant in heat-processed foods.

Mechanism of Action

Target of Action

Acrylamide-d3, a deuterated form of acrylamide, primarily targets kinesin motors , which are proteins critically involved in cell divisions . Kinesins are motor proteins that move along microtubules, fueled by the hydrolysis of ATP. The movement of kinesins aids various cellular functions, including the transport of cellular cargo from the central region toward the cell periphery .

Mode of Action

This compound interacts with its targets, leading to several changes. The suggested mechanisms for acrylamide neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . Moreover, it is suggested that acrylamide’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Biochemical Pathways

This compound affects multiple biochemical pathways. Studies have revealed the ability of acrylamide to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion . The pathway involves the conjugation of acrylamide with reduced glutathione to form a chemically reactive epoxide known as glycidamide . In humans and animals, the conversion of acrylamide to glycidamide is catalyzed by the cytochrome P450 enzyme complex Cyp2e1 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound may be used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . The neurotoxicity of acrylamide includes central and peripheral neuropathy . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. General sources of acrylamide exposure are effluents from textile and paper industries, cosmetics, and thermally processed foods rich in starch . Environmental exposures to toxins can be through dermal contact, inhalation, and/or ingestion. The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .

Biochemical Analysis

Biochemical Properties

Acrylamide-d3 interacts with various enzymes and proteins. It is used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry . The nature of these interactions is primarily through the formation of covalent bonds with cysteine residues of several neuronal proteins via a Michael addition reaction .

Cellular Effects

This compound has been shown to have toxic effects on different body systems, including the genitourinary, reproductive, and nervous systems . It can cause severe nerve damage and peripheral neuronal damage in both animals and humans . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .

Molecular Mechanism

The molecular mechanism of this compound’s action involves direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . It is suggested that this compound’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a standard solution in acetonitrile . It has a limited shelf life, with the expiry date indicated on the label

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Previous studies involving this compound neurotoxicity mostly used a dose of 5–50 mg/kg/day during animal experiments in the in vivo model, with an average dose range of 1–5 mM in various cell lines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is absorbed via the gastrointestinal tracts of humans and animals and passively diffused to the entire body . This compound can also pass through the blood-brain barrier to directly exert its toxic effect on the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide-d3 can be synthesized through the deuteration of acrylamide. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterated reagents or solvents. One common method includes the reaction of acrylonitrile with deuterated water (D2O) in the presence of a catalyst to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process ensures high purity and isotopic enrichment, which is crucial for its application as an internal standard. The production involves stringent control of reaction conditions to achieve the desired isotopic substitution.

Chemical Reactions Analysis

Types of Reactions: Acrylamide-d3 undergoes similar chemical reactions as non-deuterated acrylamide. These include:

    Polymerization: this compound can polymerize to form polyacrylamide, a process initiated by free radicals.

    Hydrolysis: It can hydrolyze to form acrylic acid and ammonia.

    Addition Reactions: this compound can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like ammonium persulfate.

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Michael Addition: Requires nucleophiles such as thiols or amines.

Major Products:

    Polymerization: Polythis compound.

    Hydrolysis: Acrylic acid-d3 and ammonia.

    Michael Addition: Various adducts depending on the nucleophile used.

Scientific Research Applications

Acrylamide-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of acrylamide in food, biological samples, and environmental matrices.

    Proteomics: Employed in two-dimensional polyacrylamide gel electrophoresis to study protein interactions and modifications.

    Toxicology: Helps in studying the metabolism and toxicokinetics of acrylamide by providing accurate quantification in biological systems.

    Food Safety: Used to monitor acrylamide levels in food products to ensure compliance with safety regulations.

Comparison with Similar Compounds

    Acrylamide: The non-deuterated form, widely studied for its toxicological effects and presence in food.

    Methacrylamide: Similar structure but with a methyl group, used in polymer synthesis.

    N-methylolacrylamide: Contains a hydroxymethyl group, used in textile and paper industries.

Uniqueness of Acrylamide-d3: this compound’s uniqueness lies in its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated acrylamide in complex matrices. This property is particularly useful in studies requiring high sensitivity and specificity.

Properties

IUPAC Name

2,3,3-trideuterioprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480565
Record name Acrylamide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122775-19-3
Record name Acrylamide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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